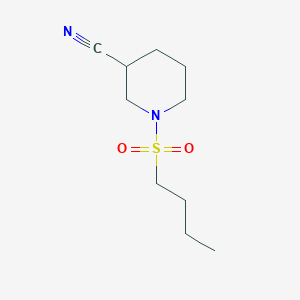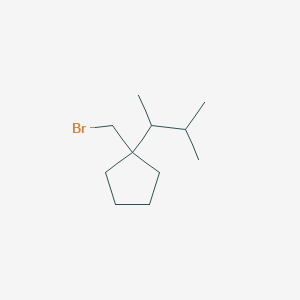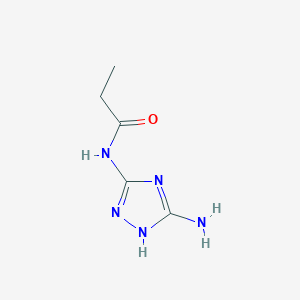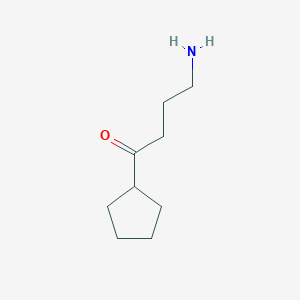
4-Amino-1-cyclopentylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentylbutan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cycloalkane derivative, characterized by a cyclopentane ring attached to a butanone chain with an amino group at the fourth position. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentylbutan-1-one typically involves the following steps:
Cyclopentylation: The initial step involves the cyclopentylation of a suitable precursor. This can be achieved by reacting cyclopentyl bromide with a butanone derivative in the presence of a base such as sodium hydride.
Amination: The resulting cyclopentylbutanone is then subjected to amination. This can be done using ammonia or an amine source under reductive conditions, often employing a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-cyclopentylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Cyclopentylbutanoic acid, cyclopentylbutanone
Reduction: Cyclopentylbutanol
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopentylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclopentylbutan-1-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: A simpler analog with a similar cyclopentyl ring but lacking the butanone chain.
4-Aminobutan-1-one: Similar structure but without the cyclopentyl ring.
Cyclopentylbutanone: Lacks the amino group but has a similar cyclopentyl and butanone structure.
Uniqueness
4-Amino-1-cyclopentylbutan-1-one is unique due to the combination of its cyclopentyl ring and amino-butanone chain, which provides a distinct set of chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it valuable for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-amino-1-cyclopentylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8H,1-7,10H2 |
Clave InChI |
MHTOIPFZGIDWHN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


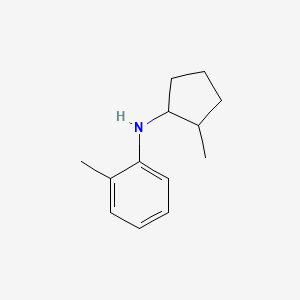
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)


